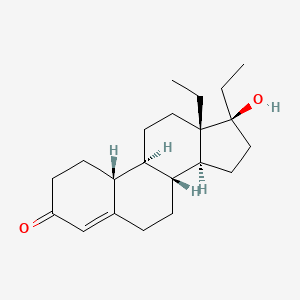

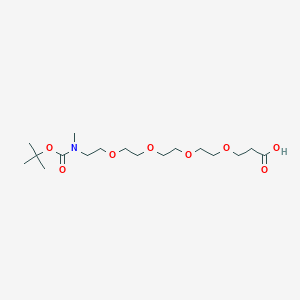

4-((5'-chloro-2'-((1R,4r)-4-((R)-1-methoxypropan-2-ylamino)cyclohexylamino)-2,4'-bipyridin-6-ylamino)methyl)tetrahydro-2H-pyran-4-carbonitrile

Descripción general

Descripción

NVP-2 is an inhibitor of the Cdk9/cyclin T1 complex (IC50 = <0.514 nM). It is selective for the Cdk9/cyclin T1 complex over nine additional Cdk complexes (IC50s = 0.584->10 µM), as well as over a panel of 468 kinases at 1 µM. NVP-2 (250 nM) inhibits the proliferation of, and induces apoptosis in, MOLT-4 human acute lymphoblastic leukemia cells.

NVP-2 is an inhibitor of the cyclin-dependent kinase, CDK9.

Aplicaciones Científicas De Investigación

Cadaver Surgical Training

NVP-2 has been used in a formalin-free soft preservation method for human cadavers. This method is particularly useful for surgical training as tissues of NVP-2 embalmed cadavers are soft and pliable, and their bodies can be preserved for as long as 37 months without any signs of corruption . This application is significant as it provides a safer and more realistic training environment for young surgeons .

Medical Device Development

The use of NVP-2 embalmed cadavers has also been extended to the development of novel medical devices. The soft and pliable nature of these cadavers allows for more accurate testing and refinement of new medical devices .

Motion Physiology Research

Studies have shown that NVP-2 embalming can be used for research not only in morphology but also in motion physiology. This opens up new possibilities for understanding the dynamics of human body movements .

Laparoscopic Surgery Training

NVP-2 embalmed cadavers have been used for training in laparoscopic surgery. This type of surgery has become the gold standard for various digestive, urological, gynecological, and pediatric surgeries .

Bone Regeneration

NVP-2 has been found to increase BMP2-induced osteoblast differentiation and decrease RANKL-induced osteoclast differentiation in a dose-dependent manner. This effect of NVP-2 has potential applications in bone regeneration, particularly in situations such as non-union fractures or after tumor resection .

Solid Electrolyte for Sodium-Ion Batteries (SIBs)

NVP-2 has been explored as a solid electrolyte for SIBs. The synthesis of high-purity NVP-2 powder and high-quality NVP-2 films is of great significance in this application .

Mecanismo De Acción

Target of Action

NVP-2 is a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) probe . CDK9 is a protein pivotal to a wide range of cellular functions, most importantly cell division and transcription . Dysregulations of CDK9 have been implicated as prominent drivers of tumorigenesis .

Mode of Action

NVP-2 inhibits CDK9/CycT activity with an IC50 of 0.514 nM . It binds directly to CDK9 and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site .

Biochemical Pathways

NVP-2 affects the CDK9 pathway, which is a key regulator of transcription . Dysregulation of the CDK9 pathway has been observed in various hematological and solid malignancies . NVP-2 displayed antiproliferative activity against numerous leukemia cell lines, associated with downregulation of MCL-1 and induction of apoptosis . RNA sequencing and ChIP-seq analysis have shown that NVP-2 downregulated a large percentage of total mRNA in MOLT4 cells and increased the localization of RNAP II near promoter-proximal regions .

Result of Action

NVP-2 induces cell apoptosis . It has shown significant antiproliferative activity against leukemia cell lines, associated with downregulation of MCL-1 and induction of apoptosis . It also increases the localization of RNAP II near promoter-proximal regions .

Propiedades

IUPAC Name |

4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQSXLXAXOPJ-QNGMFEMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((5'-chloro-2'-(((1R,4r)-4-(((R)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)-[2,4'-bipyridin]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of NVP-2?

A1: NVP-2 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [, , ]

Q2: What is the role of CDK9 in cells, and how does NVP-2 affect it?

A2: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates RNA Polymerase II-dependent transcription. By inhibiting CDK9, NVP-2 disrupts transcriptional processes essential for cell growth and survival. [, , ]

Q3: What are the downstream effects of NVP-2's inhibition of CDK9?

A3: NVP-2 has been shown to suppress key cancer pathways, including MAPK, mTOR, and PI3K signaling. This suppression is achieved by downregulating the expression of crucial genes within these pathways, such as EGFR, KRAS, and BRAF. []

Q4: Does NVP-2 impact the expression of oncogenes like c-MYC and MCL-1?

A4: Unlike its effect in hematologic malignancies, NVP-2 doesn't consistently suppress c-MYC and MCL-1 expression in colorectal cancer models. []

Q5: What is the molecular formula and weight of NVP-2?

A5: The molecular formula of NVP-2 is C26H33ClN8O2, and its molecular weight is 525.05 g/mol. (Derived from the provided chemical name)

Q6: Is there spectroscopic data available for NVP-2?

A6: While the provided research abstracts don't delve into detailed spectroscopic data, they highlight that the compound has been successfully synthesized and characterized. [, ]

Q7: Is there information about NVP-2's compatibility and stability under various conditions?

A7: The provided research primarily focuses on the biological activity of NVP-2 and doesn't provide specific details about its material compatibility or stability under varying conditions.

Q8: What cell lines and models have been used to investigate the efficacy of NVP-2?

A8: NVP-2 has demonstrated potent antitumor activity in preclinical studies using various models: * Cell lines: Human CRC cell lines, including BRAF-mutant CRC lines. [] * Patient-derived models: Patient-derived organoids (PDOs) and xenografts (PDXs) of various breast cancer subtypes, including those resistant to endocrine therapy and palbociclib. [, ]

Q9: What is the efficacy of NVP-2 in models of endocrine-resistant breast cancer?

A9: NVP-2 has shown effectiveness in long-term estrogen deprived (LTED) breast cancer cells, including those with acquired resistance to palbociclib. This suggests potential for treating advanced, endocrine-resistant breast cancer. []

Q10: What is the effect of combining NVP-2 with other anti-cancer agents?

A10: Synergistic effects have been observed when combining NVP-2 with: * BRAF inhibitors: In BRAF-mutant CRC models, combining NVP-2 with BRAF inhibitors (encorafenib and dabrafenib) led to significantly enhanced growth suppression in vitro and in vivo compared to single agents. [] * Palbociclib: In palbociclib-resistant breast cancer models, combining NVP-2 with palbociclib demonstrated synergistic growth inhibition. []

Q11: Are there known resistance mechanisms to NVP-2?

A11: While specific resistance mechanisms to NVP-2 are not detailed in the provided abstracts, research highlights the need to further investigate potential resistance pathways, especially considering the frequent development of resistance to PARP inhibitors in BRCA-deficient cancers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

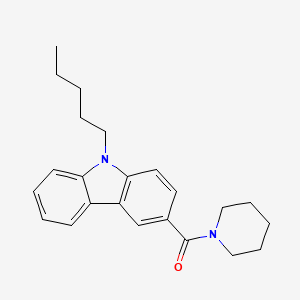

![2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide](/img/structure/B609607.png)

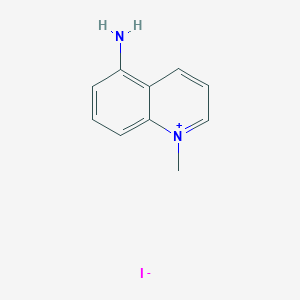

![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)

![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)